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Quantitative Receptor Selectivity Profile

The following table summarizes the binding affinity of citalopram for key molecular targets, based on in

vitro experimental data.

Molecular Target
Citalopram Binding
Affinity (IC₅₀ or Kᵢ)

Experimental Notes & Context

Serotonin Transporter (SERT) 1.8 nM (IC₅₀) Primary target; potent inhibition of

serotonin reuptake [1].

Norepinephrine Transporter
(NET)

8,800 nM (IC₅₀) ~4,900-fold lower affinity than for

SERT [1].

Dopamine Transporter (DAT) 41,000 nM (IC₅₀) ~22,800-fold lower affinity than for

SERT [1].

Nicotinic Acetylcholine
Receptors (nAChRs)

Varies by subtype; non-competitive

antagonism [2].

▸ hα3β4 nAChR 5.1 µM (IC₅₀) Highest potency among tested

nAChRs [2].
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Molecular Target
Citalopram Binding
Affinity (IC₅₀ or Kᵢ)

Experimental Notes & Context

▸ rα9α10 nAChR 7.5 µM (IC₅₀) Inhibits via orthosteric site binding

[2].

▸ hα4β2 nAChR 19.1 µM (IC₅₀) [2]

▸ hα7 nAChR 18.8 µM (IC₅₀) [2]

Histamine H1 Receptor > 10,000 nM (Kᵢ) Negligible affinity [3].

Muscarinic Acetylcholine
Receptors

No significant affinity Does not exhibit anticholinergic
effects [3] [4].

Adrenergic Receptors (α & β) No significant affinity [3] [4]

GABAₐ, Opioid,
Benzodiazepine Receptors

No significant affinity [4]

Key Experimental Methodologies

The data in the table above is derived from standardized in vitro protocols. Here are the details of the key

experiments cited.

1. Neurotransmitter Transporter Inhibition Assay [1]

Objective: To determine the potency and selectivity of citalopram in inhibiting the human
serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Method: This is typically a radioligand binding assay. Cells (e.g., HEK-293) expressing the
individual human recombinant transporters are incubated with a known concentration of a

radioactive ligand (e.g., [³H] serotonin for SERT) that binds to the transporter. The ability of
different concentrations of citalopram to displace the bound radioactive ligand is measured. The

IC₅₀ value (concentration that inhibits 50% of specific binding) is calculated from the resulting
competition curve.

2. Nicotinic Acetylcholine Receptor Inhibition Assay [2]
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Objective: To characterize the inhibitory activity and selectivity of citalopram on various human

and rodent nicotinic acetylcholine receptor subtypes.
Methods:

Calcium Influx Assay: Used for human α3β4, α4β2, and α7 nAChRs expressed in cell
lines (HEK-293 or GH3 cells). Cells are loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4). The change in fluorescence upon application of a nicotinic agonist (e.g.,
ACh) is measured, both with and without pre-incubation with citalopram. The reduction in

the calcium signal indicates receptor blockade, from which an IC₅₀ is derived.
Two-Electrode Voltage Clamp Electrophysiology: Used for rat α9α10 nAChRs

expressed in Xenopus laevis oocytes. An oocyte expressing the receptors is impaled with
microelectrodes, held at a constant voltage, and exposed to ACh to elicit a current. The

reduction of this current amplitude by citalopram is measured to determine potency and
mechanism (competitive vs. non-competitive).

Mechanism of Action and Selectivity Visualization

The diagram below illustrates citalopram's primary mechanism and its key allosteric properties, integrating

the experimental findings.
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As the diagram and data show, citalopram's primary action is potent inhibition of SERT. While it has

virtually no affinity for many neuromodulatory receptors, research indicates it can also act as a non-

competitive antagonist at various nAChR subtypes, albeit at much higher (micromolar) concentrations [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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